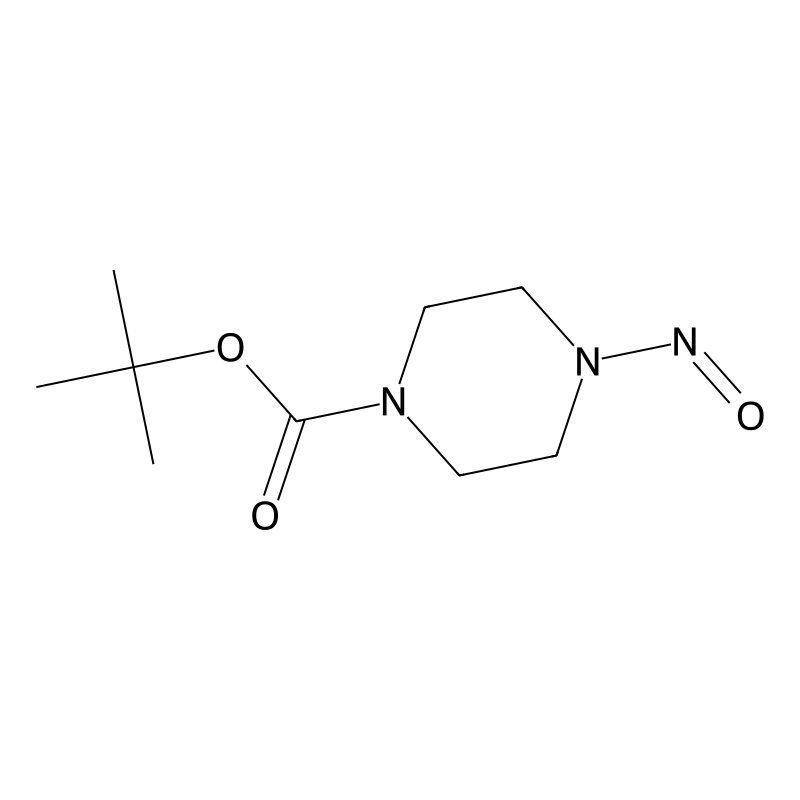

Tert-butyl 4-nitrosopiperazine-1-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Tert-butyl 4-nitrosopiperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of 215.24 g/mol. It appears as a white solid and is primarily used in pharmaceutical applications. The compound is notable for its nitroso functional group, which contributes to its reactivity and biological activity. Its CAS number is 877177-42-9, making it identifiable in chemical databases and literature .

- Nucleophilic Substitution: The nitroso group can participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic nitrogen atom.

- Reduction Reactions: The nitroso group can be reduced to an amine under specific conditions, altering the compound's properties and reactivity.

- Hydrolysis: This compound can hydrolyze in the presence of water, particularly under acidic or basic conditions, leading to the formation of piperazine derivatives.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

Tert-butyl 4-nitrosopiperazine-1-carboxylate exhibits significant biological activity, particularly in pharmacology. Research indicates that compounds with nitroso groups often display:

- Antimicrobial Properties: It may inhibit the growth of certain bacteria and fungi.

- Cytotoxic Effects: Studies suggest potential cytotoxicity against various cancer cell lines, making it a candidate for anticancer drug development.

- Modulation of Nitric Oxide Pathways: The nitroso moiety can influence nitric oxide signaling pathways, which are crucial in various physiological processes.

These properties highlight its potential use in therapeutic applications.

The synthesis of tert-butyl 4-nitrosopiperazine-1-carboxylate typically involves several steps:

- Formation of Piperazine Derivative: Piperazine is reacted with tert-butyl chloroacetate to form tert-butyl piperazine-1-carboxylate.

- Nitrosation: The resulting piperazine derivative is then treated with a nitrosating agent, such as sodium nitrite in an acidic medium, to introduce the nitroso group.

- Purification: The final product is purified through recrystallization or chromatography to obtain high purity levels suitable for research or pharmaceutical use.

Tert-butyl 4-nitrosopiperazine-1-carboxylate has several applications, particularly in:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of various drugs due to its unique structural features.

- Chemical Research: Utilized as a reagent in organic synthesis and medicinal chemistry studies.

- Biological Studies: Employed in research exploring the mechanisms of action related to its biological activity.

The compound's versatility makes it valuable across multiple scientific disciplines.

Interaction studies involving tert-butyl 4-nitrosopiperazine-1-carboxylate focus on its effects on biological systems:

- Protein Binding Studies: Investigating how this compound interacts with proteins can provide insights into its mechanism of action and potential therapeutic effects.

- Cell Line Studies: Assessing its cytotoxicity and efficacy against various cancer cell lines can help identify specific targets within cellular pathways.

- In Vivo Studies: Animal models may be used to evaluate the pharmacokinetics and pharmacodynamics of this compound, providing data on its therapeutic potential.

These studies are crucial for understanding how this compound can be utilized effectively in medical applications.

Tert-butyl 4-nitrosopiperazine-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Piperazine | Basic structure without nitroso group | Lacks the reactive nitroso functionality |

| Nitrosourea Compounds | Contains nitroso groups | Often used as antitumor agents |

| Tert-butyl carbamate | Similar alkyl side chain | Lacks the nitroso group |

Tert-butyl 4-nitrosopiperazine-1-carboxylate is unique due to its combination of piperazine structure with a nitroso group, which enhances its reactivity and biological activity compared to these similar compounds.

Nitrosation of Piperazine Derivatives

The nitrosation of piperazine derivatives is a pivotal step in synthesizing tert-butyl 4-nitrosopiperazine-1-carboxylate. This process typically involves introducing a nitroso group (-NO) to the piperazine ring. Key methodologies include:

- Zinc-Acetic Acid Reduction: Nitrosation via zinc powder and acetic acid in methanol at 0–20°C achieves near-quantitative yields (86–100%) [1] [3]. The reaction proceeds through reduction of nitroso precursors, with acetic acid facilitating proton transfer and zinc acting as a reducing agent.

- Lithium Aluminium Hydride (LAH) in Tetrahydrofuran: LAH reduces nitroso intermediates at 0–25°C, though with moderate efficiency (58% yield) [1]. This method is less favored due to side reactions and stringent anhydrous conditions.

- Sodium Nitrite-Acetic Anhydride System: Secondary amines react with NaNO₂ and Ac₂O in dichloromethane at room temperature, achieving high yields [5]. This method avoids extreme temperatures but requires careful pH control.

Mechanistic Pathway:

- Protonation of the pi

Molecular Weight and Solubility Characteristics

Tert-butyl 4-nitrosopiperazine-1-carboxylate possesses a molecular formula of C₉H₁₇N₃O₃ and exhibits a molecular weight of 215.25 grams per mole [1] [2] [3]. The compound demonstrates specific solubility characteristics that are critical for its applications in synthetic chemistry. The compound displays solubility in dimethyl sulfoxide and methanol [4], making these solvents suitable choices for reaction media and purification procedures. The compound appears as a pale yellow solid under standard conditions [4], which facilitates its identification and handling in laboratory environments.

The exact mass of the compound has been determined to be 215.12700 atomic mass units [3], providing precise analytical data for mass spectrometric identification. The polar surface area of the molecule is 62.21000 square angstroms [3], indicating moderate polarity that influences its interaction with various solvents and biological systems. The calculated logarithmic partition coefficient (LogP) value is 1.09630 [3], suggesting moderate lipophilicity that affects its distribution properties.

Table 1: Fundamental Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₇N₃O₃ | [1] [2] [3] |

| Molecular Weight | 215.25 g/mol | [1] [2] [3] |

| Exact Mass | 215.12700 u | [3] |

| Polar Surface Area | 62.21000 Ų | [3] |

| LogP | 1.09630 | [3] |

| Physical Appearance | Pale yellow solid | [4] |

Thermal Stability and Decomposition Pathways

The thermal behavior of tert-butyl 4-nitrosopiperazine-1-carboxylate is characterized by specific temperature-dependent decomposition patterns. The compound exhibits a calculated boiling point of 344.4 ± 35.0 degrees Celsius at standard atmospheric pressure [3] [5], indicating substantial thermal stability under moderate heating conditions. The compound demonstrates a calculated density of 1.20 ± 0.1 grams per cubic centimeter [3] [5], which provides important physical data for handling and storage considerations.

Storage recommendations specify maintaining the compound at temperatures between 2 to 8 degrees Celsius [4] [6] [7], indicating temperature sensitivity that requires refrigerated conditions to prevent decomposition. The tert-butoxycarbonyl protecting group component of the molecule exhibits characteristic thermal decomposition behavior. Studies on similar tert-butoxycarbonyl-protected compounds indicate that thermal deprotection can occur at elevated temperatures, typically above 180 degrees Celsius [8] [9]. The piperazine ring system demonstrates notable thermal stability, with six-membered heterocyclic rings containing nitrogen atoms showing enhanced resistance to thermal degradation compared to smaller ring systems [10] [11].

The presence of the nitroso functional group introduces additional thermal sensitivity considerations. Nitroso compounds generally exhibit thermal instability at elevated temperatures, potentially leading to the formation of nitrogen oxides and other decomposition products [12]. The thermal degradation pathway likely involves the sequential breakdown of the tert-butoxycarbonyl group followed by decomposition of the nitroso functionality at higher temperatures.

Table 2: Thermal Properties

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 344.4 ± 35.0°C | [3] [5] |

| Density | 1.20 ± 0.1 g/cm³ | [3] [5] |

| Storage Temperature | 2-8°C | [4] [6] [7] |

| Thermal Stability Range | <180°C (Boc group stable) | [8] [9] |

Reactivity with Common Laboratory Reagents

Tert-butyl 4-nitrosopiperazine-1-carboxylate demonstrates characteristic reactivity patterns with various laboratory reagents, particularly those commonly employed in organic synthesis. The compound readily undergoes reduction reactions with zinc powder in acidic conditions, specifically when treated with zinc and acetic acid in methanol at temperatures ranging from 0 to 20 degrees Celsius [13] [14]. This reaction proceeds with excellent yields, typically achieving 86% to 100% conversion to the corresponding amino derivative [13] [14].

The nitroso functional group serves as an excellent electrophilic center for reduction reactions. Treatment with lithium aluminum hydride in tetrahydrofuran at temperatures from 0 to 25 degrees Celsius results in reduction of the nitroso group, yielding the corresponding amino compound with moderate efficiency of approximately 58% [13]. The reaction requires careful control of temperature and reaction time, typically proceeding over 12 hours to achieve optimal conversion.

Acidic conditions promote decomposition of the tert-butoxycarbonyl protecting group. Treatment with hydrochloric acid or acetic acid leads to removal of the Boc group, exposing the secondary amine functionality for further reactions [13] [15]. The compound demonstrates stability toward basic conditions, with the tert-butoxycarbonyl group remaining intact under alkaline treatment, consistent with the known properties of Boc-protected compounds [15] [16].

The compound participates in substitution reactions where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions . Hydrolysis reactions can occur under both acidic and basic conditions, with the ester functionality being susceptible to cleavage to yield the corresponding carboxylic acid and alcohol .

Table 3: Reactivity with Common Reagents

| Reagent System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Zn/AcOH/MeOH | 0-20°C, 2h | Amino derivative | 86-100% | [13] [14] |

| LiAlH₄/THF | 0-25°C, 12h | Amino compound | 58% | [13] |

| HCl/MeOH | 0°C, 0.5h | Deprotected amine | Variable | [13] |

| NH₄Cl/Zn/THF-H₂O | RT, overnight | Amino derivative | 96% | [14] |

The compound exhibits characteristic nuclear magnetic resonance spectroscopic properties that confirm its structural integrity following reactions. Proton nuclear magnetic resonance spectroscopy shows signals consistent with the expected structure, while mass spectrometry confirms molecular weight and fragmentation patterns [18]. High-performance liquid chromatography analysis typically demonstrates purity levels exceeding 90% for research-grade material [18].